3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone

Description

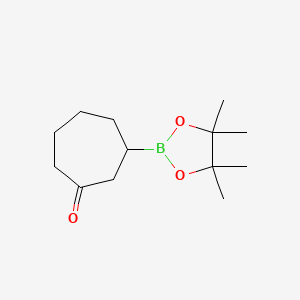

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone is a boronic ester derivative featuring a seven-membered cycloheptanone ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is part of a broader class of organoboron reagents widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to the stability and reactivity of the dioxaborolane moiety .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3/c1-12(2)13(3,4)17-14(16-12)10-7-5-6-8-11(15)9-10/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKJEEXUXXCBDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCCC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458013 | |

| Record name | Cycloheptanone, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350498-94-1 | |

| Record name | Cycloheptanone, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. One common method is the palladium-catalyzed borylation of cycloheptanone using bis(pinacolato)diboron as the boron source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar catalytic processes on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Boronate Esters

| Substrate | Coupling Partner | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Aryl triflate | Boronate ester | PdCl(dppf) | 1,4-dioxane | 90–95% | |

| Aryl bromide | Boronate ester | Pd(PPh) | Toluene/EtOH | 93% |

Mechanistic Notes :

-

Transmetallation between the boronate ester and palladium catalyst occurs under basic conditions.

-

The cycloheptanone ketone remains intact during coupling, as ketones are generally inert to Suzuki conditions .

Ketone-Specific Reactivity

The cycloheptanone moiety undergoes typical ketone transformations:

(a) Reduction

Hydrogenation with Pd/C under H reduces the ketone to a secondary alcohol without affecting the boronate ester (observed in analogous systems) :

(b) Enolate Formation

The ketone can form enolates for α-functionalization. For example:

-

Base : LDA or NaHMDS.

-

Electrophile : Alkyl halides or aldehydes.

No direct data exists for this compound, but cycloheptanone derivatives are known to undergo such reactions .

Stability and Handling

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone is in organic synthesis.

Cross-Coupling Reactions

The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds and other complex organic molecules. The dioxaborolane group acts as an effective boron source that can be converted into aryl groups upon reaction with organohalides.

Functionalization of Aromatic Compounds

The dioxaborolane functionality allows for the selective functionalization of aromatic compounds. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where specific substitutions are required.

Medicinal Chemistry

In medicinal chemistry, the compound's ability to form stable complexes with various biological targets makes it an attractive candidate for drug development.

Anticancer Agents

Research has indicated that compounds containing dioxaborolane moieties exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The ability to modify the cycloheptanone structure can lead to derivatives with enhanced biological activity.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems can improve solubility and bioavailability of poorly soluble drugs. Its boron content may also facilitate targeted delivery through boron neutron capture therapy (BNCT).

Materials Science

The compound has applications in materials science due to its unique chemical properties.

Polymer Chemistry

In polymer chemistry, the dioxaborolane group can be used as a monomer or cross-linking agent in the synthesis of boron-containing polymers. These materials may exhibit enhanced thermal stability and mechanical properties.

Sensors and Catalysts

The compound's reactivity allows it to be employed in the development of sensors for detecting environmental pollutants or biomolecules. Additionally, it can serve as a catalyst or catalyst precursor in various chemical reactions.

Case Studies

Mechanism of Action

The mechanism of action for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone primarily involves its role as a boron source in coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism, where the palladium catalyst activates the boronate ester and the coupling partner to form the desired product.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Molecular Formula: C₁₁H₁₆BNO₂ Molecular Weight: 205.06 g/mol Melting Point: 103–108°C Applications: Used in pharmaceutical intermediates and as a coupling partner in Suzuki reactions. The pyridine ring enhances electron-deficient character, accelerating cross-coupling with aryl halides .

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Molecular Formula: C₁₂H₁₇BO₃ Molecular Weight: 220.07 g/mol Melting Point: 96.5–98.2°C Applications: The phenolic -OH group enables further functionalization (e.g., etherification) prior to coupling reactions .

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Group |

|---|---|---|---|---|

| 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)cycloheptanone | C₁₃H₂₁BO₃* | ~242.12* | N/A | Ketone |

| 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)pyridine | C₁₁H₁₆BNO₂ | 205.06 | 103–108 | Pyridine |

| 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)phenol | C₁₂H₁₇BO₃ | 220.07 | 96.5–98.2 | Phenol |

*Estimated based on structural similarity.

Aliphatic and Ester-Functionalized Analogues

- tert-Butyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate Molecular Formula: C₁₃H₂₃BO₄ Applications: The ester group facilitates deprotection under acidic conditions, enabling post-coupling modifications .

- Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-octenoate Molecular Formula: C₁₅H₂₇BO₄ Applications: Used in conjugate addition reactions and synthesis of α,β-unsaturated ketones .

Key Differences :

- The cycloheptanone derivative lacks aromatic conjugation, reducing electronic activation of the boronic ester compared to pyridine or phenol analogues.

- Steric hindrance from the seven-membered ring may slow coupling kinetics relative to smaller aliphatic esters (e.g., propanoate derivatives) .

Example :

- 3-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)aniline (C₁₂H₁₈BNO₂, MW 219.10) couples efficiently with aryl halides to generate biaryl amines, a common motif in drug discovery . In contrast, the cycloheptanone derivative may prioritize ketone-directed reactivity (e.g., Baeyer-Villiger oxidation) over cross-coupling.

Stability and Handling Considerations

Like most dioxaborolane derivatives, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone is moisture-sensitive and typically stored at 0–6°C .

Biological Activity

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone is a boron-containing compound that has garnered attention due to its potential biological activities. Boron compounds are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and in the development of therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H19B O3

- Molecular Weight : 233.10 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies have shown that boron compounds can inhibit specific kinases and enzymes involved in cellular signaling pathways.

Key Mechanisms:

- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on several kinases such as GSK-3β and IKK-β. In vitro studies demonstrated that it could effectively reduce the phosphorylation of tau protein in neuronal cells.

- Anti-inflammatory Activity : The compound exhibited significant anti-inflammatory properties by decreasing levels of pro-inflammatory cytokines such as IL-6 and NO in microglial cells.

- Cytotoxicity : Assessments in various cell lines revealed that while some derivatives showed cytotoxic effects at higher concentrations, others maintained cell viability at therapeutic doses.

Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound.

Table 1: Inhibitory Activity against Kinases

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested |

|---|---|---|---|

| This compound | GSK-3β | 150 | HT-22 (neuronal) |

| This compound | IKK-β | 200 | BV-2 (microglial) |

Case Studies

- Neuroprotective Effects : In a study involving mouse models of Alzheimer's disease, administration of the compound resulted in reduced tau hyperphosphorylation and improved cognitive function.

- Anti-cancer Potential : Preliminary studies indicated that the compound could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Toxicological evaluations indicated that at therapeutic doses, it does not significantly impair cell viability. However, further studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cycloheptanone?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or direct borylation of cycloheptanone derivatives. A common approach involves:

Borylation of Cycloheptanone : React cycloheptanone with bis(pinacolato)diboron (B₂pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF at 80°C for 12–24 hours .

Purification : Column chromatography (hexane/EtOAc gradients) isolates the product, with NMR (¹¹B, ¹H/¹³C) confirming boronic ester formation. Yields range from 45–70% depending on steric hindrance .

Basic: How can spectroscopic data (NMR, IR) be interpreted to confirm structural integrity?

Methodological Answer:

- ¹¹B NMR : A singlet at δ ≈ 30–32 ppm confirms the presence of the dioxaborolane ring .

- ¹H NMR : Peaks for the cycloheptanone methylene groups (δ 1.5–2.5 ppm) and pinacol methyls (δ 1.0–1.3 ppm) should integrate correctly.

- IR : A carbonyl stretch (C=O) at ~1710 cm⁻¹ and B-O absorption at ~1350 cm⁻¹ validate functional groups .

Validation : Compare with literature spectra of analogous boronic esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate) .

Advanced: What strategies mitigate low yields in palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

Low yields often stem from steric hindrance or competing protodeboronation. Optimize by:

Ligand Screening : Use bulky ligands (SPhos, XPhos) to stabilize the palladium intermediate .

Base Selection : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) enhances transmetallation efficiency .

Temperature Control : Maintain 60–80°C to accelerate oxidative addition while minimizing decomposition .

Troubleshooting : Monitor reaction progress via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) and quantify protodeboronation byproducts via ¹H NMR .

Advanced: How can X-ray crystallography resolve ambiguities in regioselectivity during functionalization?

Methodological Answer:

- Crystallization : Grow single crystals via slow diffusion of hexane into a dichloromethane solution of the compound.

- Data Collection : Use SHELX software for structure refinement. The dioxaborolane ring’s planar geometry and cycloheptanone chair conformation confirm regiochemistry .

- Validation : Compare bond lengths (B-O ≈ 1.36 Å) and angles (O-B-O ≈ 120°) with analogous structures (e.g., 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) .

Advanced: How to address contradictory reactivity data in Suzuki-Miyaura couplings with electron-deficient aryl halides?

Methodological Answer:

Contradictions arise from competing pathways (e.g., homocoupling vs. cross-coupling). Resolve by:

Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation.

Additive Screening : Add silver oxide (Ag₂O) to suppress undesired protodeboronation .

Substrate Scope Testing : Compare reactivity with meta- vs. para-substituted aryl halides to identify steric/electronic biases .

Advanced: What computational methods predict the compound’s behavior in radical cyclization cascades?

Methodological Answer:

- DFT Calculations : Use Gaussian16 to model transition states (B3LYP/6-31G*). The boron-centered radical’s spin density (~0.75) indicates susceptibility to photoredox activation .

- Experimental Validation : Perform radical trapping with TEMPO and analyze via HRMS (e.g., m/z 271.1466 for tert-butyl boronate intermediates) .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

- Short-Term : Store at –20°C under argon in amber vials to prevent hydrolysis.

- Long-Term : Lyophilize and keep at –80°C with desiccants (silica gel). Monitor degradation via ¹H NMR (disappearance of pinacol methyl signals) .

Advanced: How to functionalize the cycloheptanone ring without boronic ester cleavage?

Methodological Answer:

- Protection/Deprotection : Temporarily convert the ketone to a ketal (e.g., ethylene glycol/H⁺) before functionalizing the boron group .

- Mild Conditions : Use organocatalysts (e.g., proline derivatives) for enantioselective α-alkylation, avoiding strong acids/bases .

Table: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting Point | Not reported (oil at RT) | |

| Solubility | DCM, THF, toluene | |

| λmax (UV-Vis) | 270 nm (π→π* transition) | |

| Polarizability | 43.8 ±0.5 ×10⁻²⁴ cm³ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.